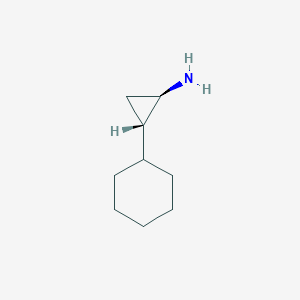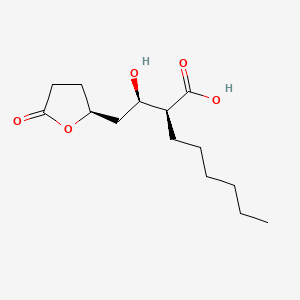
Zalunfiban
Overview
Description
Zalunfiban is a next-generation investigational GPIIb/IIIa platelet inhibitor . It is designed for rapid pre-hospital treatment of STEMI heart attacks . It can be administered by subcutaneous injection, allowing a full dose to be contained in a volume of less than 1 milliliter . It reaches maximal effect within 15 minutes and has a half-life of about two hours .
Chemical Reactions Analysis
This compound is a potent inhibitor of platelet aggregation . It has been shown to have a greater inhibitory effect on TRAP-induced platelet aggregation compared to Selatogrel .Physical And Chemical Properties Analysis
This compound has a molecular weight of 459.35 . It is a solid substance and is soluble in DMSO .Scientific Research Applications
Absence of Thrombocytopenia in STEMI Patients : Zalunfiban did not cause thrombocytopenia in a phase 2a study involving patients with STEMI, which is a significant finding since thrombocytopenia is a severe complication associated with GPI inhibitors. This study suggests that this compound is a safer GPI, potentially decreasing the likelihood of thrombocytopenia (Rikken et al., 2022).
Dose-Related Preprocedural Patency in STEMI : Another study highlighted a dose-related effect of this compound on the patency of the infarct-related artery in STEMI patients. It was observed that higher doses of this compound administered pre-procedure led to improved reperfusion rates. This finding is critical in enhancing early reperfusion in STEMI patients (Rikken et al., 2022).
Overview of Parenteral Antiplatelet Drugs in STEMI : this compound is mentioned as part of the novel parenteral antiplatelet drugs that offer rapid, potent antiplatelet effects while preserving hemostasis. This positions this compound as a potential improvement over existing oral P2Y12 inhibitors, which have limitations such as delayed absorption and suboptimal platelet inhibition (Rikken et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Zalunfiban is currently being evaluated in clinical trials for its effectiveness in treating STEMI heart attacks . It is seen as a promising drug due to its rapid action and potential to decrease the likelihood of developing thrombocytopenia . Further studies are needed to fully understand its potential benefits and risks .
properties
IUPAC Name |
2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVKZVGAALCRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1448313-27-6 | |
| Record name | Zalunfiban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448313276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALUNFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQC91CO1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)
![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)




![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)